Lisinopril dihydrate
Lisinopril dihydrate
Lisinopril is a dipeptide. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor. It contains a L-prolino group and a L-lysine residue.
Lisinopril is an angiotensin converting enzyme inhibitor (ACEI) used to treat hypertension, heart failure, and myocardial infarction. Lisinopril and [captopril] are the only ACEIs that are not prodrugs. It functions by inhibition of angiotensin converting enzyme as well as the renin angiotensin aldosterone system. ACEIs are commonly used as a first line therapy in the treatment of hypertension, along with thiazide diuretics or beta blockers. Lisinopril was granted FDA approval on 29 December 1987.
Lisinopril anhydrous is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of lisinopril anhydrous is as an Angiotensin-converting Enzyme Inhibitor.
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Lisinopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury that can be severe and even fatal.
Lisinopril is an orally bioavailable, long-acting angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Lisinopril, a synthetic peptide derivative, specifically and competitively inhibits ACE, which results in a decrease in the production of the potent vasoconstrictor angiotensin II and, so, diminished vasopressor activity. In addition, angiotensin II-stimulated aldosterone secretion by the adrenal cortex is decreased which results in a decrease in sodium and water retention and an increase in serum potassium.
Lisinopril Anhydrous is the anhydrous form of the long-acting angiotensin-converting enzyme (ACE) inhibitor lisinopril with antihypertensive activity. Lisinopril, a synthetic peptide derivative, competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Lisinopril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
One of the ANGIOTENSIN-CONVERTING ENZYME INHIBITORS (ACE inhibitors), orally active, that has been used in the treatment of hypertension and congestive heart failure.
Lisinopril is an angiotensin converting enzyme inhibitor (ACEI) used to treat hypertension, heart failure, and myocardial infarction. Lisinopril and [captopril] are the only ACEIs that are not prodrugs. It functions by inhibition of angiotensin converting enzyme as well as the renin angiotensin aldosterone system. ACEIs are commonly used as a first line therapy in the treatment of hypertension, along with thiazide diuretics or beta blockers. Lisinopril was granted FDA approval on 29 December 1987.
Lisinopril anhydrous is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of lisinopril anhydrous is as an Angiotensin-converting Enzyme Inhibitor.
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Lisinopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury that can be severe and even fatal.
Lisinopril is an orally bioavailable, long-acting angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Lisinopril, a synthetic peptide derivative, specifically and competitively inhibits ACE, which results in a decrease in the production of the potent vasoconstrictor angiotensin II and, so, diminished vasopressor activity. In addition, angiotensin II-stimulated aldosterone secretion by the adrenal cortex is decreased which results in a decrease in sodium and water retention and an increase in serum potassium.
Lisinopril Anhydrous is the anhydrous form of the long-acting angiotensin-converting enzyme (ACE) inhibitor lisinopril with antihypertensive activity. Lisinopril, a synthetic peptide derivative, competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Lisinopril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
One of the ANGIOTENSIN-CONVERTING ENZYME INHIBITORS (ACE inhibitors), orally active, that has been used in the treatment of hypertension and congestive heart failure.
Brand Name:
Vulcanchem
CAS No.:
83915-83-7
VCID:
VC20743122
InChI:
InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
SMILES:
C1CC(N(C1)C(=O)C(CCCC[NH3+])[NH2+]C(CCC2=CC=CC=C2)C(=O)[O-])C(=O)[O-]
Molecular Formula:
C21H31N3O5
Molecular Weight:
405.5 g/mol
Lisinopril dihydrate
CAS No.: 83915-83-7
VCID: VC20743122
Molecular Formula: C21H31N3O5
Molecular Weight: 405.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description | Lisinopril is a dipeptide. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor. It contains a L-prolino group and a L-lysine residue. Lisinopril is an angiotensin converting enzyme inhibitor (ACEI) used to treat hypertension, heart failure, and myocardial infarction. Lisinopril and [captopril] are the only ACEIs that are not prodrugs. It functions by inhibition of angiotensin converting enzyme as well as the renin angiotensin aldosterone system. ACEIs are commonly used as a first line therapy in the treatment of hypertension, along with thiazide diuretics or beta blockers. Lisinopril was granted FDA approval on 29 December 1987. Lisinopril anhydrous is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of lisinopril anhydrous is as an Angiotensin-converting Enzyme Inhibitor. Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Lisinopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury that can be severe and even fatal. Lisinopril is an orally bioavailable, long-acting angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Lisinopril, a synthetic peptide derivative, specifically and competitively inhibits ACE, which results in a decrease in the production of the potent vasoconstrictor angiotensin II and, so, diminished vasopressor activity. In addition, angiotensin II-stimulated aldosterone secretion by the adrenal cortex is decreased which results in a decrease in sodium and water retention and an increase in serum potassium. Lisinopril Anhydrous is the anhydrous form of the long-acting angiotensin-converting enzyme (ACE) inhibitor lisinopril with antihypertensive activity. Lisinopril, a synthetic peptide derivative, competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Lisinopril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow. One of the ANGIOTENSIN-CONVERTING ENZYME INHIBITORS (ACE inhibitors), orally active, that has been used in the treatment of hypertension and congestive heart failure. |
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CAS No. | 83915-83-7 |
Product Name | Lisinopril dihydrate |
Molecular Formula | C21H31N3O5 |
Molecular Weight | 405.5 g/mol |
IUPAC Name | (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 |
Standard InChIKey | RLAWWYSOJDYHDC-BZSNNMDCSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O |
SMILES | C1CC(N(C1)C(=O)C(CCCC[NH3+])[NH2+]C(CCC2=CC=CC=C2)C(=O)[O-])C(=O)[O-] |
Canonical SMILES | C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |
Appearance | Solid powder |
Physical Description | Solid |
Purity | > 98% |
Related CAS | 83915-83-7 (Parent) |
Solubility | 97 mg/mL |
Synonyms | Lisinopril Lisinopril Maleate (1:1) Lisinopril Sulfate (1:2) Lysinopril MK-521 Prinivil Zestril |
Reference | 1: Sorrenti M, Catenacci L, Cruickshank DL, Caira MR. Lisinopril dihydrate: single-crystal x-ray structure and physicochemical characterization of derived solid forms. J Pharm Sci. 2013 Oct;102(10):3596-603. doi: 10.1002/jps.23660. Epub 2013 Jul 19. PubMed PMID: 23873413. 2: Wang SL, Lin SY, Chen TF. Thermal-Dependent dehydration process and intramolecular cyclization of lisinopril dihydrate in the solid state. Chem Pharm Bull (Tokyo). 2000 Dec;48(12):1890-3. PubMed PMID: 11145138. 3: Ozdemir HS, Aksulu HE, Karataş F, Ustündag B, Bingöl I. Long-term lisinopril dihydrate application decreases plasma noradrenaline but not adrenaline levels in chickens. Physiol Res. 2000;49(1):183-8. PubMed PMID: 10805421. 4: Derayea SM, Badr El-Din KM, Mohammed FF. An innovative validated spectrofluorimetric method for determination of Lisinopril in presence of hydrochlorothiazide; application to content uniformity testing. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Jan 5;188:318-323. doi: 10.1016/j.saa.2017.07.021. Epub 2017 Jul 17. PubMed PMID: 28750308. 5: Olamoyegun M, Kolawole B, Ajayi AAL. Influence of West African Ethnicity and Gender on Beta-Cell Function and Insulin Sensitivity in Essential Hypertensives Treated with Hydrochlorothiazide and Hydrochlorothiazide-lisinopril Combination. J Pharmacol Pharmacother. 2017 Apr-Jun;8(2):68-73. doi: 10.4103/jpp.JPP_140_16. PubMed PMID: 28706401; PubMed Central PMCID: PMC5497402. 6: Derayea SM, Badr El-Din KM, Mohammed FF. Selective spectrofluorimetric method for determination of Lisinopril in pharmaceutical preparations and in presence of hydrochlorothiazide: Application to content uniformity testing. Luminescence. 2017 Dec;32(8):1482-1487. doi: 10.1002/bio.3348. Epub 2017 Jul 6. PubMed PMID: 28681525. 7: Fahelelbom KMS, Al-Tabakha MMM, Eissa NAM, Javadi J. Evaluation of Certain Pharmaceutical Quality Attributes of Lisinopril Split Tablets. Sci Pharm. 2016 Oct 11;84(4):646-653. doi: 10.3390/scipharm84040646. PubMed PMID: 28656943. 8: Guglin M, Munster P, Fink A, Krischer J. Lisinopril or Coreg CR in reducing cardiotoxicity in women with breast cancer receiving trastuzumab: A rationale and design of a randomized clinical trial. Am Heart J. 2017 Jun;188:87-92. doi: 10.1016/j.ahj.2017.03.010. Epub 2017 Mar 22. PubMed PMID: 28577685; PubMed Central PMCID: PMC5458618. 9: Abbasi Pour S, Shaterian HR. Design and characterization of lisinopril-loaded superparamagnetic nanoparticles as a new contrast agent for in vitro, in vivo MRI imaging, diagnose the tumors and drug delivery system. J Mater Sci Mater Med. 2017 Jun;28(6):91. doi: 10.1007/s10856-017-5900-0. Epub 2017 May 11. PubMed PMID: 28497361. 10: Fröhlich H, Henning F, Täger T, Schellberg D, Grundtvig M, Goode K, Corletto A, Kazmi S, Hole T, Katus HA, Atar D, Cleland JGF, Agewall S, Frankenstein L, Clark AL. Comparative effectiveness of enalapril, lisinopril and ramipril in the treatment of patients with chronic heart failure. A propensity score matched cohort study. Eur Heart J Cardiovasc Pharmacother. 2017 May 5. doi: 10.1093/ehjcvp/pvx013. [Epub ahead of print] PubMed PMID: 28475676. |
PubChem Compound | 5362119 |
Last Modified | Sep 13 2023 |
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